2-benzyl-4-(chloromethyl)-1,3-oxazole
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Overview
Description
2-benzyl-4-(chloromethyl)-1,3-oxazole is a heterocyclic compound that features a five-membered oxazole ring with a benzyl group at the 2-position and a chloromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-benzyl-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxazole oxides .
Scientific Research Applications
2-benzyl-4-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom in the ring instead of nitrogen.
Thiazole: Contains a sulfur atom in the ring instead of oxygen.
Isoxazole: Similar structure but with different positioning of the nitrogen and oxygen atoms.
Uniqueness: 2-benzyl-4-(chloromethyl)-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
CNBVZKFQJIVMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CO2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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